molecular formula C18H20F3N3O3 B2653855 4-butoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 2415512-29-5

4-butoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No.: B2653855
CAS No.: 2415512-29-5
M. Wt: 383.371
InChI Key: SOJAKGCTCPYXQH-UHFFFAOYSA-N
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Description

4-butoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core linked to a pyridazinone moiety, which is further substituted with a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-butoxybenzoic acid with an appropriate amine to form the benzamide intermediate. This intermediate is then reacted with a pyridazinone derivative under controlled conditions to introduce the pyridazinone moiety. The trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. Scale-up processes would also consider factors such as cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-butoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against specific diseases or conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridazinone moiety may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide can be compared with other benzamide derivatives and pyridazinone-containing compounds. Examples include:
    • 4-butoxy-N-{2-[6-oxo-3-(methyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
    • 4-butoxy-N-{2-[6-oxo-3-(chloro)-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making the compound a valuable tool in research and development.

Properties

IUPAC Name

4-butoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3/c1-2-3-12-27-14-6-4-13(5-7-14)17(26)22-10-11-24-16(25)9-8-15(23-24)18(19,20)21/h4-9H,2-3,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJAKGCTCPYXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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